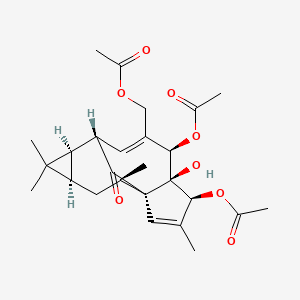
Ingenol triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingenol triacetate is a natural product found in Euphorbia lactea and Euphorbia trigona with data available.
Wissenschaftliche Forschungsanwendungen
Oncology
Ingenol triacetate has shown promise in treating skin cancers, particularly actinic keratosis and non-melanoma skin cancers. The compound's efficacy is attributed to its ability to induce cell death in cancerous cells while promoting local immune responses.
Clinical Studies:
- A study evaluated the effectiveness of ingenol mebutate (a related compound) in treating actinic keratosis, reporting a complete clearance rate of 45% among treated patients . Although this compound specifically was not the focus, the findings suggest a similar potential for this compound in clinical settings.
Case Study:
- In a clinical trial involving 21 patients with actinic keratosis, histopathological analyses revealed significant improvements post-treatment with ingenol mebutate, indicating that ingenol derivatives could effectively restore normal skin morphology .
Virology
This compound has been identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. This application highlights its potential role in antiviral therapies.
Mechanism of Action:
- The compound's ability to inhibit HIV replication is attributed to its interference with viral entry and replication processes within host cells .
Data Table: HIV Inhibition Studies
Combination Therapies
Recent research has explored the use of ingenol derivatives in combination with other therapeutic agents to enhance treatment efficacy against cancers. For instance, ingenol-3-angelate has been studied for its synergistic effects when combined with doxorubicin in prostate cancer treatment.
Case Study:
Eigenschaften
CAS-Nummer |
30220-45-2 |
|---|---|
Molekularformel |
C26H34O8 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[(1S,4S,5R,6R,9S,10R,12R,14R)-4,6-diacetyloxy-5-hydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1 |
InChI-Schlüssel |
IMTIXJBINQBHFH-JETAQZOISA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Kanonische SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Synonyme |
ingenol-3,5,20-triacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















